2-Methyl-2-phytyl-6-chromanol

Overview

Description

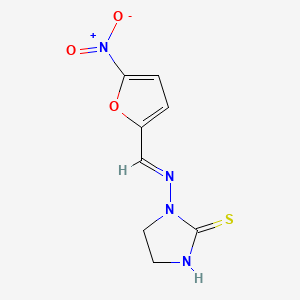

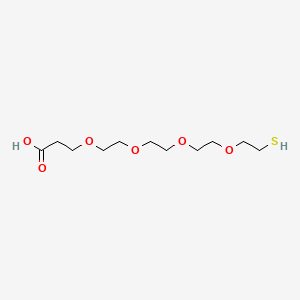

“2-Methyl-2-phytyl-6-chromanol” is a compound with a molecular formula of C26H44O2 . It is also known as “6-Chromanol, 2-methyl-2-(4,8,12-trimethyltridecyl)-” and "Desmethyltocopherol" . This compound is used as a precursor for the semi-synthesis of α- and δ-LCMs for experimental use in vitro and in mice, making it important for vitamin E metabolite research .

Synthesis Analysis

The biosynthesis of tocopherols, which includes “2-Methyl-2-phytyl-6-chromanol”, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Molecular Structure Analysis

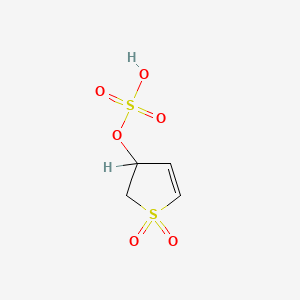

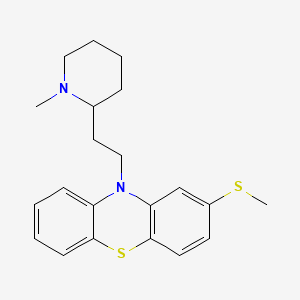

The molecular structure of “2-Methyl-2-phytyl-6-chromanol” is comprised of a chromanol ring with a side chain . The structure can be represented by the SMILES notation: CC(CCCC(CCCC(C)C)C)CCCC1(C)CCc2c(O1)ccc(c2)O .

Chemical Reactions Analysis

The chromanol and chromenol derivatives, including “2-Methyl-2-phytyl-6-chromanol”, seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Scientific Research Applications

Anti-Inflammatory and Anti-Carcinogenic Agents

- Scientific Field: Pharmacology

- Application Summary: Chromanols and chromenols have been found to have anti-inflammatory and anti-carcinogenic activities . They seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be administered in a controlled manner to study their effects on inflammation, apoptosis, cell proliferation, and carcinogenesis .

- Results or Outcomes: The chromanols and chromenols are promiscuitously acting molecules that inhibit enzyme activities, bind to cellular receptors, and modulate mitochondrial function as well as gene expression .

Anti-Oxidative Agents

- Scientific Field: Biochemistry

- Application Summary: Some chromanols and chromenols have been reported to exhibit anti-oxidative activities .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be administered in a controlled manner to study their effects on oxidative stress .

- Results or Outcomes: The specific results or outcomes would depend on the specific study or experiment being conducted. Generally, these compounds have been found to have anti-oxidative effects .

Anti-Osteoclastogenic Agents

- Scientific Field: Pharmacology

- Application Summary: Some chromanols and chromenols have been reported to exhibit anti-osteoclastogenic activities . This means they can inhibit the formation, function, and survival of osteoclasts, which are cells that break down bone tissue.

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be administered in a controlled manner to study their effects on osteoclastogenesis .

- Results or Outcomes: The specific results or outcomes would depend on the specific study or experiment being conducted. Generally, these compounds have been found to have anti-osteoclastogenic effects .

Anti-Diabetic Agents

- Scientific Field: Endocrinology

- Application Summary: Some chromanols and chromenols have been reported to exhibit anti-diabetic activities . This means they can potentially help in the management of diabetes.

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be administered in a controlled manner to study their effects on glucose metabolism .

- Results or Outcomes: The specific results or outcomes would depend on the specific study or experiment being conducted. Generally, these compounds have been found to have anti-diabetic effects .

Enhancing Reproductive, Circulatory, Nervous and Muscular Systems

- Scientific Field: Nutrition

- Application Summary: Vitamin E, which includes compounds like 2-Methyl-2-phytyl-6-chromanol, has been found to enhance multiple key physiological systems such as the reproductive, circulatory, nervous and muscular systems .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be administered in a controlled manner to study their effects on these physiological systems .

- Results or Outcomes: The specific results or outcomes would depend on the specific study or experiment being conducted. Generally, these compounds have been found to have beneficial effects on these physiological systems .

Modulating the Immune System

- Scientific Field: Immunology

- Application Summary: Vitamin E, which includes compounds like 2-Methyl-2-phytyl-6-chromanol, has been found to modulate the immune system . As the main antioxidant in the blood and on a cellular level, vitamin E maintains the integrity of both cellular and vascular membranes and thus modulates the immune system .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be administered in a controlled manner to study their effects on the immune system .

- Results or Outcomes: The specific results or outcomes would depend on the specific study or experiment being conducted. Generally, these compounds have been found to have beneficial effects on the immune system .

Future Directions

properties

IUPAC Name |

2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUSDJMZWQVQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871602 | |

| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-phytyl-6-chromanol | |

CAS RN |

119-98-2 | |

| Record name | Tocol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.